molecular formula C19H19NO4 B2564600 N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 2034439-58-0

N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2564600
CAS No.: 2034439-58-0
M. Wt: 325.364
InChI Key: SDLLHXMMYIVFAH-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide: is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by its unique structure, which includes an isochroman moiety linked to a benzo[d][1,3]dioxole ring through a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process:

  • Formation of Isochroman-3-ylmethylamine: : This step involves the reduction of isochroman-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) to yield isochroman-3-ylmethanol. The alcohol is then converted to isochroman-3-ylmethylamine through an amination reaction using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN).

  • Synthesis of Benzo[d][1,3]dioxole-5-carboxylic Acid: : This intermediate is prepared by the oxidation of benzo[d][1,3]dioxole using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Coupling Reaction: : The final step involves the coupling of isochroman-3-ylmethylamine with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position of the isochroman moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3, H2SO4

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Studies have shown that derivatives of benzodioxole exhibit significant pharmacological activities, including enzyme inhibition and receptor modulation, which could be harnessed for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide
  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-4-carboxamide
  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-6-carboxamide

Uniqueness

Compared to its analogs, this compound exhibits unique properties due to the position of the carboxamide group on the benzo[d][1,3]dioxole ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and overall stability. The specific arrangement of functional groups in this compound may lead to enhanced interactions with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(10-16-8-13-4-2-3-5-15(13)11-22-16)19(21)14-6-7-17-18(9-14)24-12-23-17/h2-7,9,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLLHXMMYIVFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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